

Application Notes: Ceritinib Dihydrochloride for Inducing Apoptosis in Cancer Cell Lines

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Compound of Interest

Compound Name: *Ceritinib dihydrochloride*

Cat. No.: *B8058383*

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Introduction

Ceritinib, also known as LDK378, is a second-generation, orally administered, ATP-competitive Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI).^{[1][2]} It is primarily used for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).^{[3][4]} Genetic alterations, such as the EML4-ALK fusion gene, can lead to the constitutive activation of ALK, which drives uncontrolled cell proliferation and survival.^{[1][3][5]} Ceritinib potently inhibits ALK autophosphorylation, disrupting downstream signaling pathways and leading to cell cycle arrest and programmed cell death (apoptosis).^{[3][4]} It has demonstrated significant clinical activity in patients who are either treatment-naïve or have developed resistance to the first-generation ALK inhibitor, crizotinib.^{[1][6]}

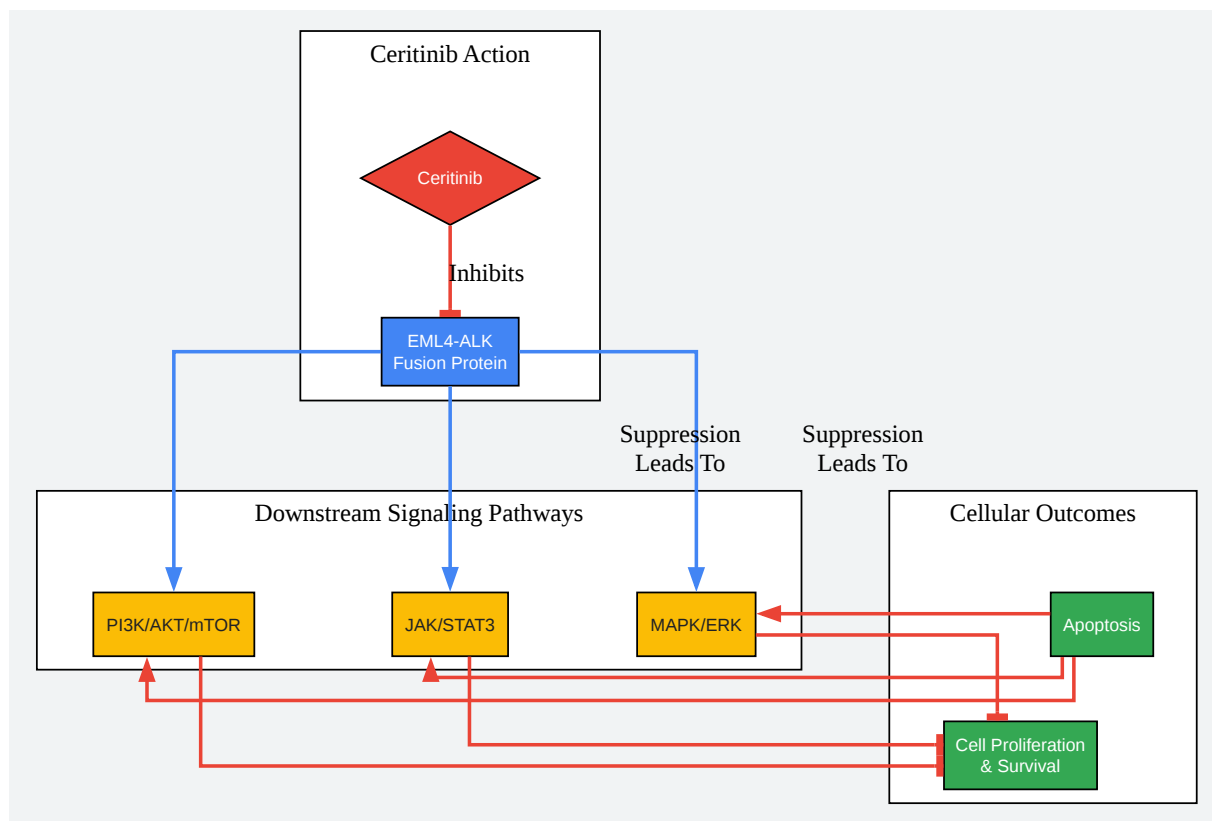
Mechanism of Action

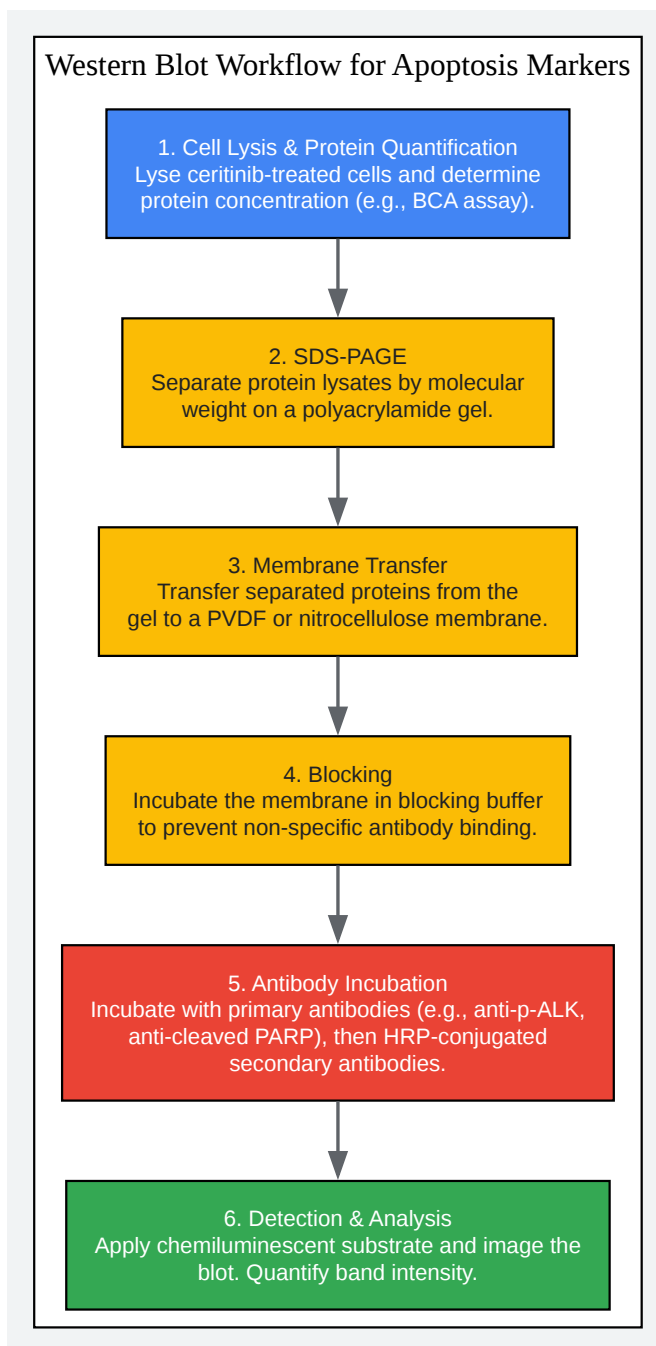
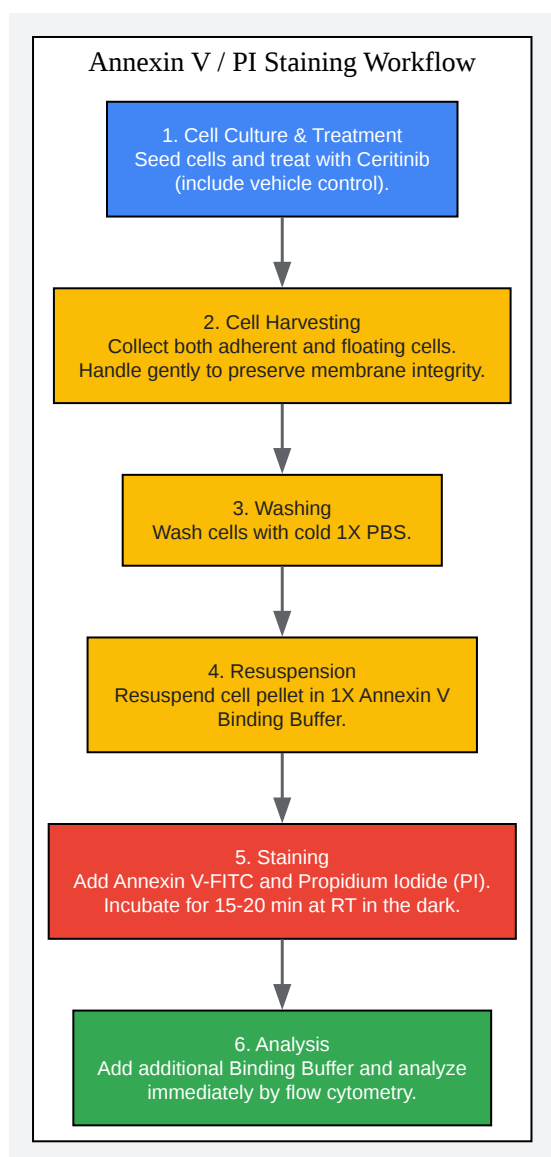
Ceritinib exerts its anti-tumor effects by binding to the ATP-binding site within the ALK kinase domain.^[3] This competitive inhibition prevents the autophosphorylation and subsequent activation of ALK. The blockade of ALK activity disrupts critical downstream oncogenic signaling pathways essential for cancer cell survival and proliferation, including:

- **PI3K/AKT/mTOR Pathway:** Inhibition of this pathway reduces cell survival, growth, and proliferation.^{[7][8]}

- **STAT3 Pathway:** Ceritinib blocks the ALK-mediated phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.[\[3\]](#)[\[4\]](#)
- **MAPK/ERK Pathway:** Suppression of this pathway contributes to the inhibition of cell proliferation.[\[8\]](#)

By deactivating these key signaling cascades, ceritinib effectively induces cell cycle arrest, primarily at the G1 phase, and triggers apoptosis, leading to tumor regression.[\[3\]](#)





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